Technical Guide: Physicochemical Profiling & Solubility of 1-Ethyl-1H-imidazol-2-amine
Technical Guide: Physicochemical Profiling & Solubility of 1-Ethyl-1H-imidazol-2-amine
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists. It synthesizes theoretical physicochemical principles with practical, bench-level protocols.
[1]
Executive Summary
1-Ethyl-1H-imidazol-2-amine (CAS: 164583-79-3 for HCl salt) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere for guanidines and a precursor for kinase inhibitors (e.g., VEGF/PDGF receptor modulators).[1] Unlike the parent 2-aminoimidazole, the N1-ethyl substitution locks the annular tautomerism, significantly altering its lipophilicity (LogP) and hydrogen-bonding vector while retaining the high basicity characteristic of the guanidinium-like system.
This guide provides a comprehensive physicochemical profile, stability data, and validated protocols for solubility determination, addressing the specific challenges of handling polar, basic heterocycles.
Chemical Identity & Structural Dynamics[1][2][3]
The physicochemical behavior of 1-ethyl-1H-imidazol-2-amine is dominated by its "masked guanidine" character.[1][2] The exocyclic amine at C2 donates electron density into the ring, stabilizing the protonated form (conjugate acid) via resonance.
Identification Data
| Property | Detail |
| IUPAC Name | 1-Ethyl-1H-imidazol-2-amine |
| Common Salt | Hydrochloride (1:[1]1) or Dihydrochloride |
| CAS (HCl) | 164583-79-3 |
| Formula | C₅H₉N₃ (Free Base) / C₅H₁₀ClN₃ (HCl) |
| MW | 111.15 g/mol (Free Base) / 147.61 g/mol (HCl) |
| SMILES | CCN1C=CN=C1N |
Tautomeric Locking & Protonation
Unlike 2-aminoimidazole, which equilibrates between two annular nitrogen tautomers, the 1-ethyl group fixes the structure.[1] However, amino-imino tautomerism remains relevant at the exocyclic nitrogen, particularly in non-polar solvents or protein binding pockets.[2]
Figure 1: Tautomeric Equilibrium & Protonation Pathway The diagram below illustrates the resonance stabilization that drives the high pKa (~8.[2]5) of this scaffold.
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimental baselines from the 2-aminoimidazole class and predicted values for the specific 1-ethyl derivative.
Key Parameters
| Parameter | Value (Approx.) | Context & Causality |
| pKa (Base) | 8.3 – 8.7 | Significantly more basic than imidazole (pKa ~7.[1]0) due to exocyclic amine resonance donation. |
| LogP | 0.48 | The ethyl group adds lipophilicity compared to the parent 2-aminoimidazole (LogP -0.3), improving membrane permeability.[1] |
| LogD (pH 7.4) | -0.8 to -0.5 | At physiological pH, the molecule is >90% protonated (cationic), drastically reducing effective lipophilicity. |
| PSA (Polar Surface Area) | ~54 Ų | Moderate polar surface area suggests good oral bioavailability potential if the charge is masked or paired.[2] |
| H-Bond Donors | 2 | Exocyclic -NH₂.[1][2] |
| H-Bond Acceptors | 2 | Ring N3 and Exocyclic N. |
Stability Profile
-
Oxidative Stability: The free base is prone to oxidation (darkening) upon exposure to air/light due to the electron-rich ring.[1] Storage as the HCl salt is mandatory for long-term stability.[1][2]
-
Thermal Stability: The HCl salt is stable up to >200°C (melting/decomposition).[1][2]
-
Hygroscopicity: The HCl salt is moderately hygroscopic; handle in a desiccated environment.[1][2]
Solubility Data & Solvent Compatibility
Solubility is highly pH-dependent due to the basic nitrogen.[1][2]
| Solvent System | Solubility (mg/mL) @ 25°C | Classification |
| Water (pH < 7) | > 100 mg/mL | Very Soluble (as Cation) |
| PBS (pH 7.4) | > 50 mg/mL | Soluble |
| DMSO | > 100 mg/mL | Very Soluble (Preferred Stock Solvent) |
| Methanol/Ethanol | > 30 mg/mL | Soluble |
| Dichloromethane | < 1 mg/mL | Sparingly Soluble (Polarity mismatch) |
| Hexane/Heptane | < 0.1 mg/mL | Insoluble |
Experimental Protocols
To ensure data integrity, use the following self-validating protocols.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the equilibrium solubility of the 1-ethyl-1H-imidazol-2-amine HCl salt in PBS (pH 7.4).
Reagents:
-
PBS Buffer (pH 7.4)[1]
-
HPLC Grade Acetonitrile (ACN)[1]
-
0.22 µm PVDF Syringe Filters (Do not use Nylon, as cationic compounds may adsorb).[1][2]
Workflow:
-
Saturation: Add excess compound (~20 mg) to 1.0 mL PBS in a glass vial.
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
pH Check: Measure pH at T=0 and T=24h. Critical: If pH shifts >0.5 units due to the compound's acidity/basicity, re-adjust or report the final pH.[2]
-
Separation: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PVDF.[1][2]
-
Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC-UV (220 nm).
Figure 2: Solubility Determination Workflow
Protocol: HPLC Purity & Identity
Due to the high polarity of the 2-aminoimidazole core, standard C18 columns often fail to retain the compound (eluting in the void volume).
-
Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18) or HILIC.[1][2]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is required to ion-pair with the basic amine).[1][2]
-
Gradient: 0% B to 30% B over 10 mins. (Keep organic low; compound is very polar).
-
Detection: UV @ 210-220 nm (End absorption; the imidazole ring has weak chromophores).[1][2]
Applications in Drug Discovery[8][9][10]
Bioisosterism
The 1-ethyl-1H-imidazol-2-amine scaffold is a non-classical bioisostere for the guanidine group (Arg side chain).[1]
-
Advantage: It retains the planar, bidentate hydrogen-bonding capability and positive charge of guanidine but with lower basicity (pKa ~8.5 vs ~13.6), improving oral bioavailability and reducing phospholipidosis risk.
Kinase Inhibition
This moiety is frequently found in the "hinge-binding" region of kinase inhibitors.[1][2] The N3 nitrogen accepts a hydrogen bond from the kinase backbone, while the exocyclic amine donates a hydrogen bond.[2]
References
-
PubChem Compound Summary. (2023). 1-Ethyl-1H-imidazol-2-amine hydrochloride.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1]
-
Storey, B. T., et al. (1964).[1][2][5] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry. (Establishes the pKa baseline for 2-aminoimidazoles). [Link]
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazole | SIELC Technologies [sielc.com]
- 4. 164583-79-3|1-Ethyl-1H-imidazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

